

Application Notes and Protocols for Utilizing 8-Azido-ATP in Kinase Research

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Compound of Interest		
Compound Name:	8-NH2-ATP	
Cat. No.:	B11936676	Get Quote

Introduction

While the initial inquiry focused on **8-NH2-ATP** for kinase activity assays, a comprehensive review of scientific literature reveals that 8-amino-ATP is not commonly utilized for this purpose and is considered a largely inactive analog of ATP. However, the closely related 8-azido-ATP (8-N3-ATP) serves as a powerful tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the use of 8-azido-ATP in photoaffinity labeling to identify and characterize ATP-binding sites within protein kinases.

8-azido-ATP is an ATP analog where an azido (-N3) group replaces the hydrogen atom at the C8 position of the adenine ring. This modification allows 8-N3-ATP to function as a photoaffinity label. Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby amino acid residues within the ATP-binding pocket of a kinase. By using a radiolabeled or otherwise tagged version of 8-N3-ATP, researchers can permanently label and subsequently identify the ATP-binding domain and even specific amino acid residues involved in nucleotide binding.

Application 1: Identification of ATP-Binding Proteins and Kinase Substrates

Photoaffinity labeling with 8-azido-ATP is a robust method to identify novel ATP-binding proteins, including kinases, from complex biological samples. It can also be employed to



validate suspected kinases and to investigate the nucleotide-binding properties of kinase mutants. Furthermore, in conjunction with other techniques, it can aid in the identification of direct kinase substrates.

Application 2: Mapping the ATP-Binding Site of Kinases

By covalently crosslinking to the kinase active site, 8-azido-ATP enables the precise identification of the peptide fragments and specific amino acid residues that constitute the ATP-binding pocket. This information is invaluable for understanding the structural basis of kinase function and for the rational design of selective kinase inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative data from studies utilizing 8-azido-ATP with various kinases. This data is useful for designing photoaffinity labeling experiments and for understanding the binding characteristics of this ATP analog.

Kinase/Protein	Analog	Km / Kd / IC50	Labeled Peptide/Resid ues	Reference
Creatine Kinase (MM isoform)	[y-32P]8-N3-ATP	Half-maximal saturation at 12 μΜ	Val279-Arg291	[1]
cAMP-dependent Protein Kinase (regulatory subunit)	[32P]8-N3-cAMP	Half-maximal incorporation at 7 x 10-8 M	Tyr-381, Tyr-196 (in proteolytic fragment)	[2][3]

Experimental Protocols

Protocol 1: General Photoaffinity Labeling of a Purified Kinase with [y-32P]8-Azido-ATP



This protocol provides a general workflow for the photoaffinity labeling of a purified kinase to identify its ATP-binding domain.

Materials:

- Purified kinase of interest
- [y-32P]8-azido-ATP
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
- Non-radiolabeled ATP (for competition experiments)
- UV crosslinking apparatus (e.g., Stratalinker) with a 254 nm UV source
- SDS-PAGE gels and electrophoresis apparatus
- Autoradiography film or phosphorimager
- Protease for peptide mapping (e.g., trypsin)
- HPLC and mass spectrometer for peptide analysis

Procedure:

- Binding Reaction:
 - In a microcentrifuge tube on ice, prepare the reaction mixture containing the purified kinase (typically in the low micromolar range) and [γ-32P]8-azido-ATP in the kinase reaction buffer. The concentration of the analog should be optimized, but a starting point is often near the Km of the kinase for ATP[1].
 - Prepare control reactions:
 - A reaction without the kinase to control for non-specific labeling.
 - A reaction with an excess of non-radiolabeled ATP to demonstrate competition for the binding site.

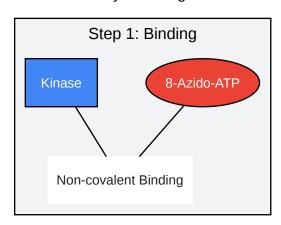


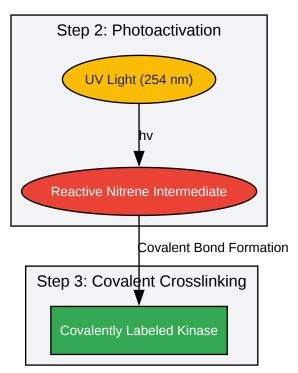
- Incubate the reactions on ice for a short period (e.g., 5-10 minutes) to allow for binding.
- · UV Crosslinking:
 - Place the open tubes on ice in the UV crosslinking apparatus.
 - Irradiate the samples with UV light (254 nm) for a predetermined time (e.g., 5-15 minutes).
 The optimal irradiation time needs to be determined empirically to maximize crosslinking while minimizing protein damage.
- · Analysis of Labeled Protein:
 - Add SDS-PAGE loading buffer to the reactions and heat to denature the proteins.
 - Separate the proteins by SDS-PAGE.
 - Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize
 the radiolabeled kinase. A successful labeling experiment will show a radioactive band
 corresponding to the molecular weight of the kinase, which is diminished in the presence
 of competing ATP.
- Identification of Labeled Peptides (Optional):
 - Excise the radiolabeled protein band from the gel.
 - Perform in-gel digestion with a protease (e.g., trypsin).
 - Separate the resulting peptides by HPLC.
 - Identify the radiolabeled peptide fraction(s) using a scintillation counter.
 - Analyze the labeled peptide(s) by mass spectrometry and sequencing to identify the site of covalent attachment of the 8-azido-ATP analog.

Visualizations



Principle of Photoaffinity Labeling with 8-Azido-ATP

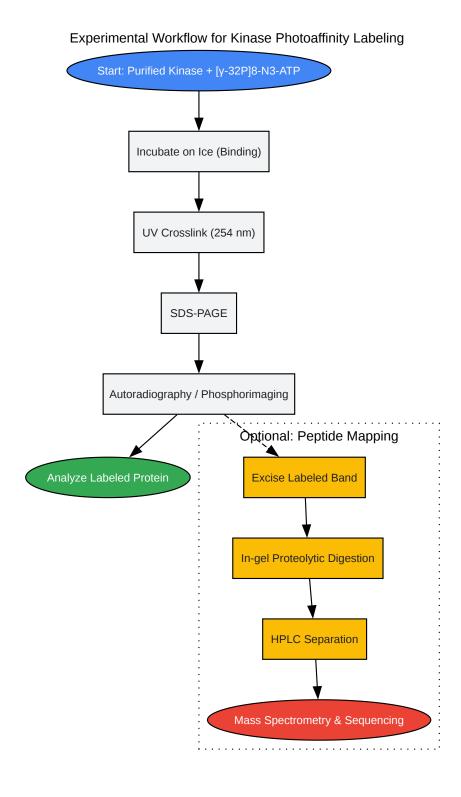




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Caption: Workflow of photoaffinity labeling using 8-azido-ATP.





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Caption: Step-by-step experimental workflow for kinase photoaffinity labeling.







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References

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